Bienvenue dans la boutique en ligne BenchChem!

7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride

Lipophilicity CNS drug design Physicochemical profiling

7-Fluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CAS 2177267-26-2) is a conformationally rigid, fluorinated 3-oxagranatane derivative supplied as a hydrochloride salt (MW 181.64 g/mol, purity ≥95–98%). The compound belongs to the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold class, which is recognised as the core pharmacophore of highly potent serotonin 5-HT₃ receptor antagonists.

Molecular Formula C7H13ClFNO
Molecular Weight 181.63 g/mol
CAS No. 2177267-26-2
Cat. No. B14040212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride
CAS2177267-26-2
Molecular FormulaC7H13ClFNO
Molecular Weight181.63 g/mol
Structural Identifiers
SMILESC1C(CC2COCC1N2)F.Cl
InChIInChI=1S/C7H12FNO.ClH/c8-5-1-6-3-10-4-7(2-5)9-6;/h5-7,9H,1-4H2;1H
InChIKeyJWUGKMUQIIKJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride — Bridged Bicyclic Building Block for Serotonin 5-HT₃ Antagonist Programs


7-Fluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CAS 2177267-26-2) is a conformationally rigid, fluorinated 3-oxagranatane derivative supplied as a hydrochloride salt (MW 181.64 g/mol, purity ≥95–98%). The compound belongs to the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold class, which is recognised as the core pharmacophore of highly potent serotonin 5-HT₃ receptor antagonists [1]. The parent scaffold binds the rat 5-HT₃A receptor with Kd = 0.2 nM, exceeding the affinity of the clinical agent ondansetron (Kd = 0.5 nM) . The 7-fluoro substitution provides a chemically differentiated handle on a scaffold whose 7-position is the critical vector for elaborating nM-range 5-HT₃ antagonists, with 7-substituted congeners achieving IC₅₀ values of 0.65–1.36 nM at the human 5-HT₃A receptor [2].

Why Unsubstituted 3-Oxa-9-Azabicyclononane or Alternative Heterobicyclic Scaffolds Cannot Substitute for 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride


The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is not functionally interchangeable with the more common tropane (8-azabicyclo[3.2.1]octane) or granatane (9-azabicyclo[3.3.1]nonane) systems because the bridging oxygen atom simultaneously reduces amine basicity and alleviates steric hindrance at the critical 7-position, a dual effect explicitly linked to enhanced 5-HT₃ receptor antagonist potency [1]. Within the 3-oxa-9-azabicyclononane family, the unsubstituted parent (CAS 280-99-9) or its simple hydrochloride salt (CAS 100368-29-4) lacks the 7-fluoro substituent that is essential for chemoselective late-stage elaboration into nM-range 5-HT₃ antagonists reported in patent families US5256656, US10125145, and US9670229 [2][3]. Alternative difluoro analogs (e.g., 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane, CAS 1214875-42-9) carry different pKa and LogP profiles that alter pharmacokinetic behaviour in divergent directions . The 7-monofluoro compound therefore occupies a specific and non-redundant position in the physicochemical property space.

Quantitative Differentiation Evidence for 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride (CAS 2177267-26-2) vs. Closest Analogs


Lipophilicity: 7-Fluoro HCl Salt LogP 0.90 vs. Unsubstituted Parent LogP 0.40–0.86

The 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride has a measured/calculated LogP of 0.8971 (TPSA 21.26 Ų), placing it at the upper bound of the lipophilicity range for this scaffold class . The unsubstituted 3-oxa-9-azabicyclo[3.3.1]nonane free base reports LogP values of 0.40 (XLogP3) and 0.86 (ACD/LogP) . The 7-fluoro HCl salt therefore offers a small but consistent LogP increase of approximately 0.04–0.50 log units depending on the calculation method referenced. This modest increase in lipophilicity, combined with the electron-withdrawing effect of the 7-fluoro substituent, contributes to a physicochemical profile compatible with CNS drug design principles (LogP < 3, TPSA < 60 Ų).

Lipophilicity CNS drug design Physicochemical profiling

5-HT₃ Receptor Scaffold Affinity: 3-Oxagranatane Core (Kd 0.2 nM) Outperforms Ondansetron (Kd 0.5 nM), with 7-Substituted Derivatives Reaching IC₅₀ 0.65–1.36 nM

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold itself is a validated high-affinity 5-HT₃ receptor antagonist pharmacophore. The unsubstituted parent compound demonstrates binding affinity Kd = 0.2 nM at the rat 5-HT₃A receptor, which is 2.5-fold more potent than the clinical antiemetic ondansetron (Kd = 0.5 nM at the same receptor) . Critically, 7-substituted derivatives of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold deliver IC₅₀ values of 0.65–1.36 nM at the human 5-HT₃A receptor in calcium-flux FLIPR assays [1][2]. The 7-amino-3-oxagranatane series was explicitly compared with equivalent tropane and granatane derivatives in the foundational 1992 publication, with the oxagranatanes demonstrating higher potency attributed to both reduced amine basicity and reduced steric hindrance at the 7-position attachment point [3]. While compound-specific data for the 7-fluoro intermediate itself are not published, the scaffold-class evidence establishes the 7-position as the critical vector for nM-range 5-HT₃ antagonism, directly informing procurement decisions for medicinal chemistry programs targeting this receptor.

5-HT₃ receptor Serotonin antagonist Antiemetic nM potency

Reduced Amine Basicity: 3-Oxagranatane Scaffold pKa ~9.1 vs. Tropane/Granatane, Correlated with Enhanced 5-HT₃ Antagonist Potency

The bridging oxygen atom in the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold reduces the basicity of the bridgehead nitrogen compared with the analogous tropane (8-azabicyclo[3.2.1]octane) and granatane (9-azabicyclo[3.3.1]nonane) systems. The predicted pKa of the unsubstituted 3-oxa-9-azabicyclo[3.3.1]nonane is 9.14 ± 0.20 . The 1992 Bermudez et al. publication explicitly attributes the higher 5-HT₃ antagonist potency of 3-oxagranatane-7-amino derivatives—compared with equivalent tropane and granatane derivatives—to the lower basicity and reduced steric hindrance of the oxagranatane scaffold [1]. For the 7-fluoro congener, the electron-withdrawing fluorine substituent is expected to further attenuate basicity relative to the unsubstituted parent, a pattern confirmed in the related gem-difluoro-3-azabicyclo[3.3.1]nonane series where fluorination measurably reduces pKa(H) . This pKa modulation is mechanistically significant because 5-HT₃ receptor antagonists require a precisely tuned amine basicity for optimal receptor engagement.

Amine basicity pKa modulation 5-HT₃ SAR Oxagranatane

Chemoselective 7-Position Fluorination: Late-Stage Stereocontrolled CHF Introduction Differentiates from 3- or 6-Fluoro Regioisomers

Promontorio et al. (2018) demonstrated that monofluorobicyclo[3.3.1]nonane derivatives can be prepared by late-stage fluorination with strict chemoselectivity and stereochemical control [1]. Fluorine could be introduced at the 3-, 6-, or 7-position of the bicyclo[3.3.1]nonane system chemoselectively, with each monofluoro compound possessing a unique C–F bond orientation on the common rigid bridged scaffold. The 7-fluoro derivative therefore provides a specific stereoelectronic environment that is not accessible from the 3-fluoro or 6-fluoro regioisomers, nor from the 7,7-difluoro analog (CAS 1214875-42-9) which introduces additional steric bulk and electronic perturbation . This synthetic tractability and regioisomeric uniqueness support the use of the 7-monofluoro compound as a well-defined building block for SAR exploration.

Late-stage fluorination Chemoselectivity Stereochemistry Bicyclo[3.3.1]nonane

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Defined Stoichiometry vs. Free Base for Reproducible Formulation

7-Fluoro-3-oxa-9-azabicyclo[3.3.1]nonane is available as both the free base (CAS 1782547-09-4, MW 145.17 g/mol) and the hydrochloride salt (CAS 2177267-26-2, MW 181.64 g/mol, purity 98%) . The hydrochloride salt provides a defined stoichiometric form (1:1 salt) that is typically more water-soluble than the free base, enhancing its suitability for aqueous biological assay preparation and pharmaceutical formulation development . The increased molecular weight (181.64 vs. 145.17) provides a measurable quality control marker for identity confirmation. The salt form is supplied at 98% purity (Leyan) or ≥95% (Chemenu), providing acceptable lot-to-lot consistency for research use .

Salt form Aqueous solubility Handling Formulation reproducibility

Evidence-Backed Application Scenarios for 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride (CAS 2177267-26-2)


5-HT₃ Receptor Antagonist Lead Optimisation — 7-Position SAR Elaboration

The 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane HCl serves as a strategic intermediate for constructing 7-substituted 5-HT₃ receptor antagonists. The scaffold class has demonstrated Kd 0.2 nM at the rat 5-HT₃A receptor (2.5-fold more potent than ondansetron), with 7-substituted derivatives achieving IC₅₀ values of 0.65–1.36 nM at the human 5-HT₃A receptor . The 7-fluoro intermediate enables nucleophilic displacement or cross-coupling chemistry at the 7-position to generate focused libraries targeting this therapeutically validated receptor. The reduced basicity of the 3-oxagranatane scaffold relative to tropane or granatane alternatives provides an intrinsic pharmacokinetic advantage for CNS-penetrant candidate design .

Physicochemical Property Fine-Tuning via Monofluorination — CNS Drug Discovery Building Block

With a LogP of 0.90, TPSA of 21.26 Ų, zero rotatable bonds, and a single H-bond donor, the 7-fluoro HCl salt sits squarely within CNS drug-like property space (LogP < 3, TPSA < 60 Ų, MW < 400) . The electron-withdrawing fluorine at the 7-position provides a subtle reduction in amine basicity compared with the unsubstituted parent scaffold (predicted pKa ~9.14), a modulation that is directly correlated with enhanced 5-HT₃ receptor engagement in the foundational literature . This makes the compound a well-characterised starting point for CNS programmes where fine-tuning of basicity and lipophilicity is critical for balancing potency, permeability, and metabolic stability.

Conformational Probe for Stereoelectronic SAR — Rigid Bicyclic Scaffold with Defined C–F Bond Orientation

The rigid bicyclo[3.3.1]nonane framework restricts conformational freedom, and late-stage fluorination at the 7-position proceeds with defined stereochemistry . Each monofluorinated regioisomer (3-, 6-, or 7-fluoro) possesses a unique C–F bond vector on the common bridged scaffold, as demonstrated by Promontorio et al. . The 7-fluoro derivative therefore serves as a conformational probe to interrogate the stereoelectronic requirements of biological targets where the precise orientation of a C–F dipole contributes to binding affinity. This is not addressable using the conformationally flexible piperidine isosteres that the bicyclic scaffold is designed to replace .

Reproducible In Vitro Pharmacology — Defined HCl Salt with Validated Purity Specifications

The hydrochloride salt form (MW 181.64, 98% purity) provides a single, well-defined stoichiometric entity suitable for aqueous dilution in biological assay buffers . The availability of both the free base (CAS 1782547-09-4) and the HCl salt (CAS 2177267-26-2) allows researchers to select the form best suited to their assay conditions, with the salt form being the preferred choice for experiments requiring aqueous solubility. The defined purity specifications (95–98%) across multiple commercial suppliers support lot-to-lot consistency , a prerequisite for generating reproducible pharmacological data across independent laboratories.

Quote Request

Request a Quote for 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.